molecular formula C6H12N2O3 B1142456 2-Acetamido-3-(methylamino)propanoic acid CAS No. 119945-11-8

2-Acetamido-3-(methylamino)propanoic acid

Cat. No.: B1142456
CAS No.: 119945-11-8
M. Wt: 160.17108
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Description

2-Acetamido-3-(methylamino)propanoic acid is a chemical compound with the molecular formula C6H12N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetamido group and a methylamino group attached to a propanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(methylamino)propanoic acid typically involves the reaction of alanine derivatives with acetic anhydride and methylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization from a mixture of ether and methanol .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features an acetamido group and a methylamino group attached to a propanoic acid backbone, contributing to its reactivity and interaction with biological systems. Its molecular formula is C5H10N2O2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_2.

Chemistry

  • Synthesis of Complex Molecules : 2-Acetamido-3-(methylamino)propanoic acid serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities.
  • Reagent in Chemical Reactions : The compound is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

  • Metabolic Pathways : This compound acts as a substrate for enzymes involved in metabolic processes, influencing enzyme activity and related pathways. Its role in metabolic pathways is crucial for understanding its biological significance.
  • Biological Activity : Research indicates that it possesses significant biological activity, which may include effects on neurotransmitter systems and metabolic regulation .

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its potential therapeutic applications, particularly in drug development. It has been investigated for its neuroprotective properties and possible implications in treating neurological disorders.
  • Anticonvulsant Activity : Derivatives of this compound have shown promising anticonvulsant activities in animal models, surpassing traditional medications like phenobarbital . Notably, certain derivatives exhibited high protective indices comparable to established antiseizure drugs, indicating their potential as effective treatments for epilepsy .

Table 1: Comparison of Anticonvulsant Activities

Compound NameED50 (mg/kg)Comparison DrugComparison ED50 (mg/kg)
(R)-N-benzyl 2-acetamido-3-methoxypropionamide8.9Phenytoin9.5
(R)-N-benzyl 2-amino-3-methylbutanamide13-21Phenobarbital22

Table 2: Applications Overview

Application AreaSpecific Uses
ChemistryBuilding blocks for complex molecules, reagents in chemical reactions
BiologySubstrate for metabolic enzymes, influence on metabolic pathways
MedicineNeuroprotective agent, anticonvulsant properties

Case Studies

Case Study 1: Anticonvulsant Activity Assessment
A study assessed the anticonvulsant activities of various derivatives of this compound using established seizure models. The results indicated that certain compounds significantly reduced seizure frequency and severity compared to standard treatments, highlighting their potential for further development as anticonvulsants .

Case Study 2: Metabolic Pathway Exploration
Research focused on the role of this compound in metabolic pathways revealed that it acts as a substrate for key enzymes involved in amino acid metabolism. This finding underscores its importance in biochemical research and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and the pathways they regulate. The exact molecular targets and pathways depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetamido and methylamino groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

2-Acetamido-3-(methylamino)propanoic acid, also known as N-acetyl-beta-methylamino propionic acid, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula: C₅H₁₃N₃O₂
  • Molecular Weight: 145.17 g/mol
  • CAS Number: 119945-11-8

This compound features an acetamido group and a methylamino group attached to a propanoic acid backbone, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The following mechanisms have been identified:

  • Neurotransmitter Modulation: It may influence the release and reuptake of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), potentially affecting neuronal excitability and synaptic plasticity.
  • Anticonvulsant Activity: Studies have indicated that derivatives of this compound exhibit significant anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy and other seizure disorders .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticonvulsant Effects:
    • In preclinical studies, certain derivatives demonstrated efficacy in reducing seizure activity in maximal electroshock seizure (MES) models, with effective doses comparable to established anticonvulsants like phenobarbital .
  • Analgesic Properties:
    • Research indicates that this compound may also possess analgesic effects, particularly in models of neuropathic pain, enhancing its therapeutic profile for pain management .
  • Influence on Ion Channels:
    • The compound has been shown to modulate sodium channels, promoting slow inactivation and frequency inhibition of sodium currents at low micromolar concentrations. This action is crucial for reducing neurological hyperexcitability .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticonvulsant Activity:
    A study reported that derivatives of N-benzyl 2-acetamido-3-methoxypropionamide exhibited robust anticonvulsant activity with protective indices favorably comparable to clinical antiseizure drugs. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .
  • Structure-Activity Relationship (SAR):
    Further investigations into the SAR of related compounds revealed that specific substituents significantly impact their pharmacological activities. For instance, variations in the aryl substituent affected both whole animal and cellular pharmacological profiles, indicating that careful modification could enhance desired effects while minimizing side effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantReduced seizure frequency in MES models
AnalgesicAlleviated neuropathic pain
Ion Channel ModulationInhibited sodium currents at low concentrations

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Acetamido-3-(methylamino)propanoic acid to improve yield and purity?

  • Methodology : Begin with acetylation of the precursor amino acid (e.g., 3-(methylamino)propanoic acid) using acetic anhydride in the presence of a base like pyridine. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization or column chromatography, and validate purity (>97%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
  • Key Parameters : Maintain anhydrous conditions during acetylation to avoid hydrolysis. Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of amino group to acetic anhydride) to minimize side products.

Q. What analytical methods are recommended for characterizing this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm. Compare retention times against certified reference standards .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the acetamido and methylamino groups. For stereochemical analysis, use chiral chromatography or circular dichroism (CD) if enantiomers are involved .
  • Mass Analysis : HRMS (ESI or MALDI-TOF) to confirm molecular weight (160.17 g/mol) and detect impurities .

Q. How should researchers address solubility challenges in preparing stock solutions for in vitro assays?

  • Methodology : Dissolve the compound in DMSO at 10 mM (0.6243 mL DMSO per 10 mg), followed by dilution in saline or buffer. For improved solubility:

  • Heat to 37°C and sonicate for 10–15 minutes.
  • Avoid freeze-thaw cycles; store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month) .
    • Critical Note : Test DMSO concentration in biological assays to ensure it does not exceed 0.1% (v/v) to avoid cytotoxicity .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodology : Store lyophilized powder under inert gas (argon) at -20°C in airtight containers. For solutions, use stabilizers like 0.1% ascorbic acid to prevent oxidation. Regularly validate stability via HPLC every 3 months .

Advanced Research Questions

Q. How does stereochemistry (R/S configuration) influence the biological activity of this compound?

  • Experimental Design : Synthesize enantiomers using chiral catalysts (e.g., L-proline derivatives) and compare their binding affinities to target proteins (e.g., enzymes or receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Case Study : Fluorinated analogs (e.g., 4-fluoro derivatives) show that stereochemistry affects metabolic stability and receptor interaction .

Q. What strategies mitigate contradictions in pharmacokinetic data between in vitro and in vivo studies?

  • Methodology :

  • In Vivo Formulation : Use DMSO/saline/Tween 80 mixtures (e.g., 5% DMSO, 10% Tween 80, 85% saline) to enhance bioavailability. Validate via LC-MS/MS in plasma samples .
  • Metabolic Profiling : Identify metabolites using liver microsomes and compare with in vivo urine/metabolomics data to resolve discrepancies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs).
  • Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What are the implications of fluorinated derivatives on the compound’s reactivity and bioactivity?

  • Case Study : Fluorine substitution at the phenyl ring (e.g., 4-fluoro or 3,4-difluoro analogs) increases metabolic stability and alters electronic properties, enhancing binding to hydrophobic pockets in enzymes. Compare logP values and IC50 data to correlate structure-activity relationships (SAR) .

Q. How do researchers resolve batch-to-batch variability in purity for reproducible assays?

  • Methodology :

  • Standardize synthesis protocols (e.g., reaction time, temperature) and validate each batch via HPLC and NMR.
  • Use certified reference materials (CRMs) for calibration .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

  • Root Cause : Variability in pH, ionic strength, or temperature across studies.
  • Resolution : Conduct solubility studies under standardized conditions (e.g., PBS pH 7.4, 25°C) using nephelometry or UV-Vis spectroscopy. Publish detailed protocols to ensure reproducibility .

Q. Why do enzymatic inhibition assays show inconsistent IC50 values across laboratories?

  • Root Cause : Differences in enzyme sources (e.g., recombinant vs. native) or assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution : Adopt harmonized protocols (e.g., NIH Assay Guidance Manual) and share raw data via open-access platforms for cross-validation .

Properties

IUPAC Name

2-acetamido-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-5(3-7-2)6(10)11/h5,7H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIDTRITGXTLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CNC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.31 g of 2-acetamidoacrylic acid was stirred in 200 ml of 40% methylamine in water at 40° C. for 80 hours. Excess methylamine and water were evaporated under reduced pressure, and the residue was held under high vacuum overnight. The residue was recrystallized from a 1:1 v:v mixture of ether and methanol and dried to give 2-acetylamino-3-(methylamino)propionic acid (38A) as a white solid, m.p.: 166.5°-168.5° C. (with decomposition).
Quantity
0.31 g
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reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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